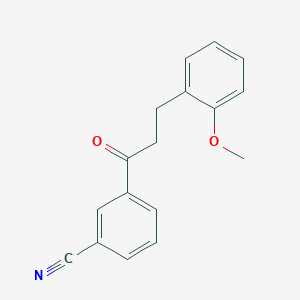
2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, also known as DFPP, is a synthetic chemical compound with a wide range of applications. It is used in various scientific research and laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Synthesis Techniques : The synthesis of related compounds involves reactions like hydrolysis, cyclization, and thermal decarbonylation, which can yield various fluorinated compounds and derivatives (Pimenova, Miles, Goun, & Krasnych, 2003).
Chemical Modifications : Modifications like the reaction of esters and aniline derivatives lead to the formation of diverse compounds, demonstrating the chemical versatility of this compound class (Dmowski, 1982).
Fluorescent Probes and Photophysical Properties
Fluorescent pH Probes : Derivatives of 2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, such as BODIPY dyes, serve as fluorescent pH probes excitable with visible light, indicating potential use in biological and chemical sensing applications (Baruah et al., 2005).
Sensing Metal Cations : Certain derivatives are applicable as fluorescent probes for sensing magnesium and zinc cations, demonstrating utility in detecting specific metal ions (Tanaka et al., 2001).
Polymer Chemistry and Material Science
Copolymer Synthesis : Halogen ring-disubstituted derivatives of this compound have been used in the synthesis of novel copolymers, indicating potential applications in material science (Savittieri et al., 2022).
Structural and Spectral Analysis : Studies on structurally similar compounds focus on their electronic and spectral properties, which can be crucial for applications in drug design and material science (R. H. et al., 2021).
Photochemistry and Photobiology
Photochemical Synthesis : Research shows potential in photochemically synthesizing related compounds, which could have implications in developing new pharmaceuticals or materials (Diaz-Mondejar & Miranda, 1982).
Photoactivation in Chemical Biology : Photoactivation studies with diazirines suggest a strategy for developing cleaner diazirines for applications in chemical biology (Raimer & Lindel, 2013).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHKXUVAQCMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644296 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898776-37-9 |
Source


|
| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














